molecular formula C6H14N2O3S B067781 2-(Morpholine-4-sulfonyl)ethan-1-amine CAS No. 173336-66-8

2-(Morpholine-4-sulfonyl)ethan-1-amine

Cat. No. B067781
M. Wt: 194.25 g/mol
InChI Key: OINANNBISYKCNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives, including compounds like 2-(Morpholine-4-sulfonyl)ethan-1-amine, often involves the use of sulfinamides as amine protecting groups. In a study, 1,2-amino alcohols were converted into morpholines using a double sulfinylation/hydrolysis strategy (Fritz et al., 2011). Another approach for the synthesis of morpholines utilizes β-heteroatom amino compounds and vinyl sulfonium salts, highlighting a method to achieve high yields while minimizing side reactions (Yar et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds like 2-(Morpholine-4-sulfonyl)ethan-1-amine is significant due to the presence of the morpholine ring. This structure is crucial in determining the compound's chemical reactivity and physical properties. An X-ray crystal structure and Hirshfeld analysis of related morpholine moieties provide insights into their molecular geometry, symmetry, and electronic aspects (Al-Majid et al., 2020).

Chemical Reactions and Properties

Morpholine derivatives undergo various chemical reactions, indicative of their versatility in organic synthesis. For instance, the reaction of 1,2-Naphthoquinone-4-sulfonate with aliphatic amines, including morpholine, leads to the formation of colored products, showcasing the reactivity of the morpholine group (Asahi et al., 1984). Additionally, morpholines can be synthesized from aziridines in a metal-free one-pot strategy, further illustrating their chemical flexibility (Sun et al., 2015).

Scientific Research Applications

Morpholines (1,4-oxazinanes) have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . They are frequently found in biologically active molecules and pharmaceuticals .

The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has seen recent advances . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .

For example, a simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

  • Drug Discovery : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

  • Synthesis of Morpholines : Morpholines are frequently found in biologically active molecules and pharmaceuticals . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

  • COX-2 Inhibitors : Morpholines have been used in the design and synthesis of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors . These compounds have potential applications in the treatment of inflammation and pain .

  • Synthesis from 1,2-amino alcohols and related compounds : Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

  • Synthesis of Morpholine-containing heterocyclic system : A new morpholine-containing heterocyclic system was synthesized in moderate yield from simple cis-amino alcohols of sulfolane family using DMAD . trans-Amino alcohols gave only open-chain products in this case .

  • Intracellular pH regulation : Morpholines are used in biology and medicine for the preparation of buffers for controlling pH. They are used in cell culture and in vivo to prepare Ringer’s solution and intracellular-like solutions .

properties

IUPAC Name

2-morpholin-4-ylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S/c7-1-6-12(9,10)8-2-4-11-5-3-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINANNBISYKCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587967
Record name 2-(Morpholine-4-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholine-4-sulfonyl)ethan-1-amine

CAS RN

173336-66-8
Record name 2-(Morpholine-4-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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